3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole moiety, a piperazine ring, and a methoxyphenylsulfonyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This method is advantageous due to its simplicity, atom economy, and the use of readily accessible starting materials . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-indol-3-yl)-4-(1-{2-[(2S)-1-methylpyrrolidinyl]ethyl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- 3-(1H-indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid
Uniqueness
3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylsulfonyl group, in particular, contributes to its potential biological activities and differentiates it from other indole derivatives.
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H25N3O4S/c1-29-18-7-9-19(10-8-18)30(27,28)25-14-12-24(13-15-25)22(26)11-6-17-16-23-21-5-3-2-4-20(17)21/h2-5,7-10,16,23H,6,11-15H2,1H3 |
InChI Key |
JJTORMRJZJDJPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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